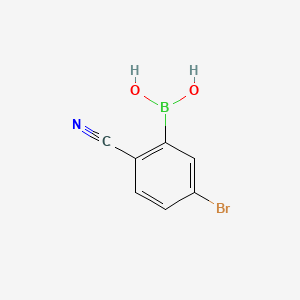
4-(4-Cyanobenzoyl)-2-methylpyridine
Übersicht
Beschreibung
4-Cyanobenzoyl chloride is a versatile and highly reactive synthetic intermediate . It participates in the benzylamine acylation of Argopore MB-CHO resin in the presence of pyridine and catalyst . It reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) in pyridine under nitrogen atmosphere to form 4-cyanobenzoyl-TEMPO .
Synthesis Analysis
4-Cyanobenzoyl chloride can be synthesized through the reaction of compounds with a chlorinating agent . It can also be obtained by removing acetonitrile under ambient pressure, and further removing it under reduced pressure through distillation .
Molecular Structure Analysis
The molecular formula of 4-Cyanobenzoyl chloride is C8H4ClNO . Its average mass is 165.577 Da and its monoisotopic mass is 164.998138 Da .
Chemical Reactions Analysis
4-Cyanobenzoyl chloride is a reactant for organocatalytic tandem three component reactions of aldehyde, alkyl vinyl ketone, and amide . It is also employed as a reactant for synthesis of selective angiotensin II AT2 receptor agonists with reduced CYP 450 inhibition, allosteric glucokinase activators, hydantoin derivatives with antiproliferative activity, thiohydantoins and P2X7 receptor antagonists .
Physical And Chemical Properties Analysis
4-Cyanobenzoyl chloride is a solid substance . It has a molecular weight of 165.58 g/mol .
Wissenschaftliche Forschungsanwendungen
P2X7 Receptor Antagonists
Lastly, it is used in the synthesis of P2X7 receptor antagonists. The P2X7 receptor is involved in inflammation and pain, and antagonists targeting this receptor could be beneficial in the treatment of inflammatory diseases and pain management.
Each of these applications demonstrates the versatility of 4-(4-Cyanobenzoyl)-2-methylpyridine in scientific research, particularly in the fields of medicinal chemistry and drug discovery . The compound’s ability to participate in various chemical reactions makes it a valuable tool for developing new therapeutics and understanding biological processes.
Safety and Hazards
4-Cyanobenzoyl chloride causes severe skin burns and eye damage . It is advised not to breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
Zukünftige Richtungen
4-Cyanobenzoyl chlorides are versatile and highly reactive synthetic intermediates . They offer various strategic options for orthogonal synthesis concepts taking advantage of the differentiated reactivity of the nitrile and the carboxylic acid chloride group towards a large number of reactants/reagents . They can be employed in the efficient preparation of known benzamide type trifluoromethyl- 1,2,4- oxadiazoles .
Eigenschaften
IUPAC Name |
4-(2-methylpyridine-4-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-8-13(6-7-16-10)14(17)12-4-2-11(9-15)3-5-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBGLMFSXKALPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyanobenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1441206.png)

![4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1441211.png)

![4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1441213.png)


![5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1441217.png)


![2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde](/img/structure/B1441220.png)
